
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four propan-2-yl groups attached to a tetrahydropyrene core, making it an interesting subject for research in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene typically involves the alkylation of pyrene derivatives. The reaction conditions often require the use of strong bases and alkyl halides to introduce the propan-2-yl groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated compounds.
科学的研究の応用
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through various pathways. The propan-2-yl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1,3,6,8-Tetraethylpyrene: Similar in structure but with ethyl groups instead of propan-2-yl groups.
1,3,6,8-Tetramethylpyrene: Contains methyl groups, making it less bulky compared to the propan-2-yl derivative.
1,3,6,8-Tetra(n-butyl)pyrene: Features n-butyl groups, which are longer and more flexible than propan-2-yl groups.
Uniqueness
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene is unique due to the specific steric and electronic effects imparted by the propan-2-yl groups. These effects can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
61099-34-1 |
|---|---|
分子式 |
C28H38 |
分子量 |
374.6 g/mol |
IUPAC名 |
1,3,6,8-tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C28H38/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h13-18H,9-12H2,1-8H3 |
InChIキー |
DTDSDCKWWUWUAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C2CCC3=C(C=C(C4=C3C2=C1CC4)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


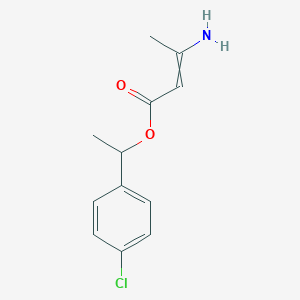
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
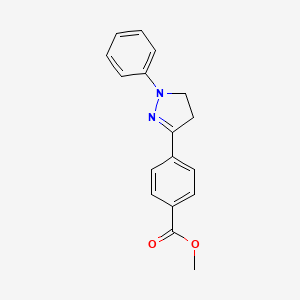

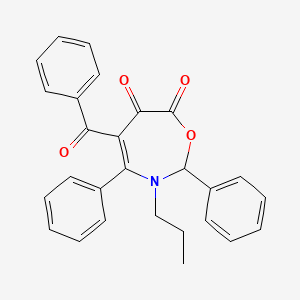

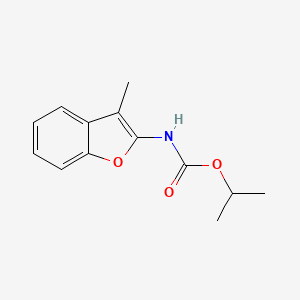
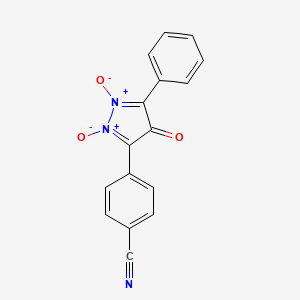
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
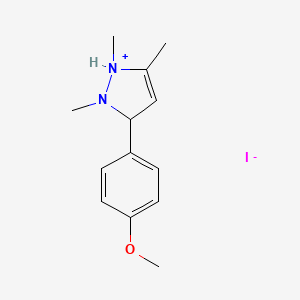
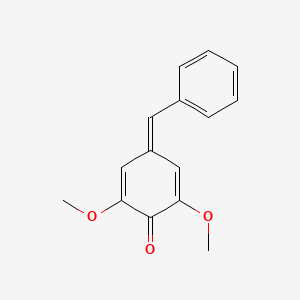
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
